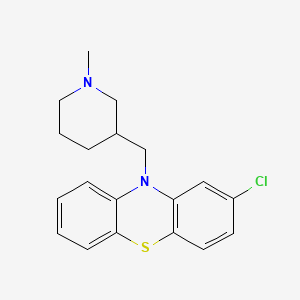
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine is a chemical compound with the molecular formula C19H21ClN2S and a molecular weight of 344.901 g/mol It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine typically involves the reaction of 2-chlorophenothiazine with 1-methyl-3-piperidylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Amino or thiol-substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine involves its interaction with various molecular targets, including dopamine receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects. Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Prochlorperazine: A phenothiazine derivative used to treat nausea and vomiting.
Thioridazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and side effect profiles .
Eigenschaften
CAS-Nummer |
3689-38-1 |
|---|---|
Molekularformel |
C19H21ClN2S |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
2-chloro-10-[(1-methylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C19H21ClN2S/c1-21-10-4-5-14(12-21)13-22-16-6-2-3-7-18(16)23-19-9-8-15(20)11-17(19)22/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3 |
InChI-Schlüssel |
HCUMMQCPFIANLM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


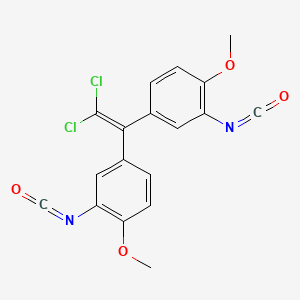
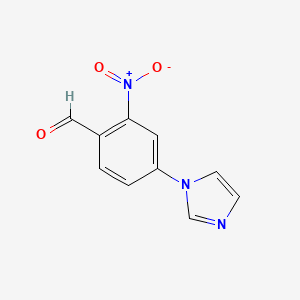
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
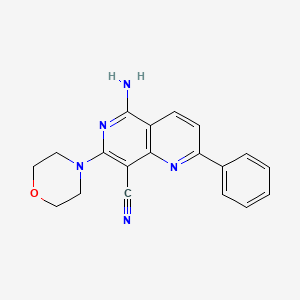


![8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170841.png)
![N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide](/img/structure/B14170845.png)
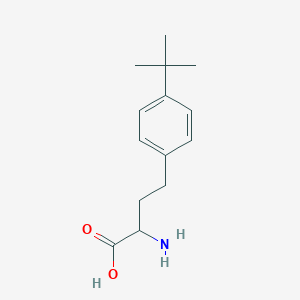
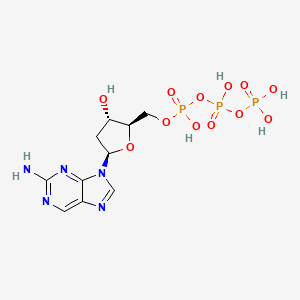
![benzyl N-[1-[[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14170857.png)
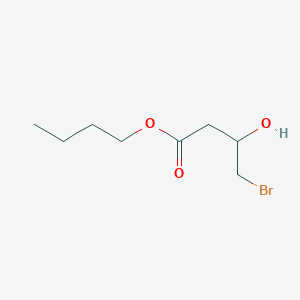
![N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide](/img/structure/B14170872.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14170882.png)
